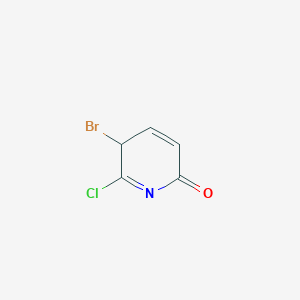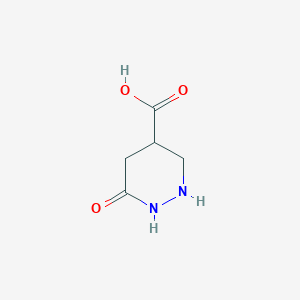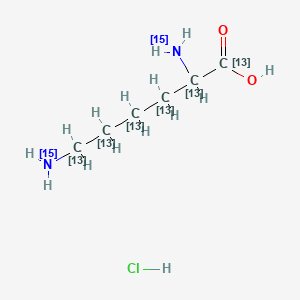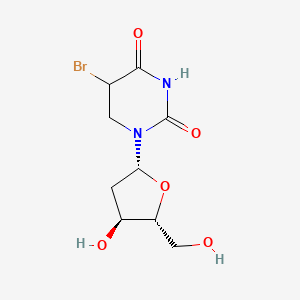
(2S)-5-oxo(2,3,4,5-13C4)azolidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-5-oxo(2,3,4,5-13C4)azolidine-2-carboxylic acid, also known as L-Proline-13C5, is a stable isotope-labeled compound. It is a derivative of proline, an amino acid that plays a crucial role in protein synthesis and structure. The incorporation of carbon-13 isotopes into the molecule makes it valuable for various scientific research applications, particularly in the fields of chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-5-oxo(2,3,4,5-13C4)azolidine-2-carboxylic acid typically involves the incorporation of carbon-13 isotopes into the proline structure. One common method is the chemical synthesis starting from labeled precursors. The reaction conditions often involve the use of protective groups to ensure the selective incorporation of the isotopes and to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process may include steps such as crystallization, purification, and quality control to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-5-oxo(2,3,4,5-13C4)azolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(2S)-5-oxo(2,3,4,5-13C4)azolidine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace the incorporation and transformation of proline in biological systems.
Medicine: Investigated for its potential role in drug development and understanding metabolic pathways.
Industry: Utilized in the production of labeled compounds for research and development purposes.
Wirkmechanismus
The mechanism of action of (2S)-5-oxo(2,3,4,5-13C4)azolidine-2-carboxylic acid involves its incorporation into proteins and other biomolecules. The carbon-13 isotopes allow researchers to track the molecule’s behavior and interactions within biological systems. The molecular targets and pathways involved include protein synthesis and metabolic pathways related to proline.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Proline: The non-labeled version of the compound, commonly found in proteins.
(2S)-5-oxo(2,3,4,5-13C4)azolidine-2-carboxylic acid: The labeled version with carbon-13 isotopes.
Other Isotope-Labeled Amino Acids: Compounds like L-Leucine-13C6 and L-Valine-13C5, which are used for similar research purposes.
Uniqueness
The uniqueness of this compound lies in its specific labeling with carbon-13 isotopes, making it particularly valuable for NMR spectroscopy and metabolic studies. Its stable isotope labeling provides precise and accurate data, which is crucial for advanced research applications.
Eigenschaften
Molekularformel |
C5H7NO3 |
|---|---|
Molekulargewicht |
134.078 g/mol |
IUPAC-Name |
(2S)-5-oxo(2,3,4,5-13C4)azolidine-2-carboxylic acid |
InChI |
InChI=1S/C5H7NO3/c7-4-2-1-3(6-4)5(8)9/h3H,1-2H2,(H,6,7)(H,8,9)/t3-/m0/s1/i1+1,2+1,3+1,4+1,5+1 |
InChI-Schlüssel |
ODHCTXKNWHHXJC-WIAREEORSA-N |
Isomerische SMILES |
[13CH2]1[13CH2][13C](=O)N[13C@@H]1[13C](=O)O |
Kanonische SMILES |
C1CC(=O)NC1C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


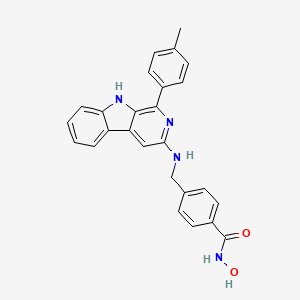
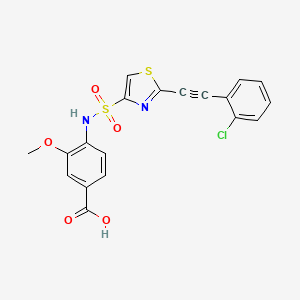
![(Z)-[3-(trifluoromethyl)-3H-pyridin-2-ylidene]hydrazine](/img/structure/B12365676.png)
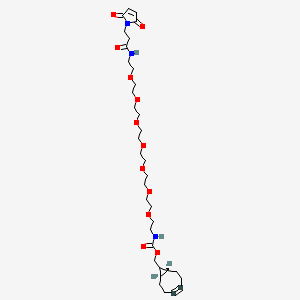
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylate](/img/structure/B12365696.png)
![2,7-Naphthalenedisulfonic acid,5-(acetylamino)-3-[(4-dodecylphenyl)azo]-4-hydroxy-, disodium salt](/img/structure/B12365699.png)
![(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-cyclohexyl-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B12365705.png)
![4-anilino-N-cyclopropyl-6-[4-[4-[4-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxymethyl]triazol-1-yl]butylcarbamoyl]-3-fluorophenyl]-7-fluoroquinoline-3-carboxamide](/img/structure/B12365706.png)
![4-[3-[4-(1-Ethyl-2-phenylindol-3-yl)-7-methoxyquinazolin-6-yl]oxypropyl]morpholine](/img/structure/B12365708.png)

